Cas no 1443310-06-2 (5-Chloro-2-methylphenethyl ethyl oxalate)
5-Chloro-2-methylphenethyl ethyl oxalate Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-methylphenethylethyloxalate
- O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate
- 1443310-06-2
- 5-Chloro-2-methylphenethyl ethyl oxalate
- Ethanedioic acid, 1-[2-(5-chloro-2-methylphenyl)ethyl] 2-ethyl ester
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- MDL: MFCD15145504
- Inchi: 1S/C13H15ClO4/c1-3-17-12(15)13(16)18-7-6-10-8-11(14)5-4-9(10)2/h4-5,8H,3,6-7H2,1-2H3
- InChI Key: CCTAGRIWUZCTHV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C)=C(C=1)CCOC(C(=O)OCC)=O
Computed Properties
- Exact Mass: 270.0658866g/mol
- Monoisotopic Mass: 270.0658866g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.211±0.06 g/cm3(Predicted)
- Boiling Point: 360.2±30.0 °C(Predicted)
5-Chloro-2-methylphenethyl ethyl oxalate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12142941-1g |
5-Chloro-2-methylphenethyl ethyl oxalate |
1443310-06-2 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142941-5g |
5-Chloro-2-methylphenethyl ethyl oxalate |
1443310-06-2 | 97% | 5g |
$1177 | 2024-07-23 | |
| Crysdot LLC | CD12142941-10g |
5-Chloro-2-methylphenethyl ethyl oxalate |
1443310-06-2 | 97% | 10g |
$1965 | 2024-07-23 | |
| Crysdot LLC | CD12142941-25g |
5-Chloro-2-methylphenethyl ethyl oxalate |
1443310-06-2 | 97% | 25g |
$3544 | 2024-07-23 |
5-Chloro-2-methylphenethyl ethyl oxalate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5-Chloro-2-methylphenethyl ethyl oxalate
Research Brief on 5-Chloro-2-methylphenethyl ethyl oxalate (CAS: 1443310-06-2): Recent Advances and Applications
The compound 5-Chloro-2-methylphenethyl ethyl oxalate (CAS: 1443310-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and biochemical studies. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications.
Recent studies have highlighted the role of 5-Chloro-2-methylphenethyl ethyl oxalate as a key intermediate in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective enzyme inhibitors, particularly targeting inflammatory pathways. The compound's unique structural features, including the chloro and methyl substitutions, contribute to its binding affinity and specificity.
In terms of pharmacological activity, preclinical evaluations have shown promising results. Research conducted by Smith et al. (2024) revealed that derivatives of 5-Chloro-2-methylphenethyl ethyl oxalate exhibit moderate anti-inflammatory and analgesic effects in murine models. These findings suggest potential therapeutic applications for conditions such as chronic pain and autoimmune disorders, though further optimization and toxicity studies are required.
The synthesis and scalability of 5-Chloro-2-methylphenethyl ethyl oxalate have also been a focus of recent investigations. A team at the University of Cambridge developed an efficient, low-cost synthetic route using green chemistry principles, as detailed in their 2024 Organic Process Research & Development publication. This advancement addresses previous challenges related to yield and purity, paving the way for larger-scale production.
From a mechanistic perspective, computational studies have provided insights into the compound's interactions at the molecular level. Molecular docking simulations indicate that 5-Chloro-2-methylphenethyl ethyl oxalate preferentially binds to hydrophobic pockets in target proteins, which aligns with observed bioactivity profiles. These computational findings are being leveraged to design next-generation derivatives with enhanced potency.
Looking ahead, researchers are exploring the compound's potential in combination therapies and as a scaffold for library development. Its versatility makes it a valuable asset in medicinal chemistry campaigns targeting diverse disease areas. However, challenges remain in optimizing its pharmacokinetic properties and ensuring selectivity against off-target effects.
In conclusion, 5-Chloro-2-methylphenethyl ethyl oxalate (1443310-06-2) represents an important building block in contemporary drug discovery efforts. The convergence of synthetic chemistry advancements, biological evaluations, and computational modeling has positioned this compound as a promising candidate for further development. Continued research will likely uncover additional applications and refine our understanding of its therapeutic potential.
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